molecular formula C15H16O2S B1504971 Diphenylmethanethiol acetate CAS No. 53392-47-5

Diphenylmethanethiol acetate

Cat. No. B1504971
CAS RN: 53392-47-5
M. Wt: 260.4 g/mol
InChI Key: GDVBXJQNEUMMSC-UHFFFAOYSA-N
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Description

Diphenylmethanethiol acetate, also known as DPM, is an organic compound that belongs to the family of thioacetates. It is a white to yellow powder or crystal and is known to exhibit favorable solubility in polar solvents such as water and ethanol. DPM contains a distinct thiocarbonyl group, which makes it an attractive compound for various industrial and research applications.


Molecular Structure Analysis

The molecular formula of this compound is C15H14OS . Its molecular weight is 242.34 . The linear formula is (C6H5)2CHSCOCH3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.134g/cm3 . Its melting point is 56-59 °C (lit.) , and it has a boiling point of 348ºC at 760 mmHg . The flash point is 147.6ºC .

Scientific Research Applications

Oxidation and Synthesis Reactions

  • Oxidation Studies : Diphenylmethane derivatives, including diphenylmethanethiol acetate, have been a subject of research in oxidation studies. For example, the kinetics of nitric acid oxidation of substituted diphenylmethanes were studied to understand the substituent effects and reaction mechanisms (Ogata, Tezuka, & Kamei, 1969). Similarly, the chromic acid oxidation of diphenylmethane in aqueous acetic acid solutions was examined, providing insights into the reaction kinetics and potential industrial applications (Wiberg & Evans, 1960).

  • Green Synthesis of Benzophenone : Diphenylmethane derivatives are used in the synthesis of benzophenone. A study demonstrated a green method for benzophenone synthesis using diphenylmethane and hydrogen peroxide, highlighting the potential for environmentally friendly industrial applications (Kou Jia-hui, 2005).

Material Science and Polymer Chemistry

  • Polymeric Imaging Materials : Research on photoacid-catalyzed electrophilic aromatic substitution of copolymers containing benzyl acetate pendant groups, which are related to this compound, provided insights into cross-linking reactions essential for developing negative-tone resist systems in material science (Stöver, Matuszczak, Willson, & Fréchet, 1991).

  • Polyurethane Adhesives : The study of bio-sourced polyurethane adhesives derived from cellulose acetate and castor oil, involving modifications with diphenylmethane-4,4′-diisocyanate, sheds light on the development of eco-friendly alternatives to traditional adhesives. This research is crucial for advancing sustainable material technologies (Tenorio-Alfonso, Sánchez, & Franco, 2019).

Chemical Reactions and Mechanisms

  • Reaction Kinetics and Isotope Effects : Studies on the kinetics of reactions involving diphenylmethane derivatives, such as the reaction of diphenyldiazomethane with acetic acid, contribute to a deeper understanding of reaction mechanisms and isotope effects in organic chemistry (Roberts & Regan, 1952).

  • Reactivity with Electrophiles : Investigations into the reactivity of diphenylmethane derivatives with various electrophiles, such as chlorine acetate, provide insights into electrophilic substitution reactions, crucial for synthetic organic chemistry (Hassan & Yousif, 1968).

Safety and Hazards

Diphenylmethanethiol acetate should be handled with care to avoid contact with skin and eyes. It’s also recommended to avoid the formation of dust and aerosols . In case of accidental release, it’s advised to use personal protective equipment and avoid letting the product enter drains .

Biochemical Analysis

Biochemical Properties

Diphenylmethanethiol acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with thiol groups in proteins, where it can form covalent bonds, leading to modifications in protein function. Additionally, this compound can act as an acetylating agent, transferring its acetyl group to other molecules, thereby influencing their biochemical properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, can impact processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modify their activity. It can inhibit or activate enzymes by forming covalent bonds with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as acetyltransferases and thiolases, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular physiology .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is a key factor in determining its biochemical and cellular effects .

properties

IUPAC Name

acetic acid;diphenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S.C2H4O2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2(3)4/h1-10,13-14H;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBXJQNEUMMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703314
Record name Acetic acid--diphenylmethanethiol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53392-47-5
Record name Acetic acid--diphenylmethanethiol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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